Extremely Low Pan-Assay Interference Frequency vs. Typical Triazoloquinazoline Adenosine Antagonists
In the PubChem BioAssay database, CID 2363795 was tested across 127 unique biochemical and cell-based assays and found 'Active' in only 1 assay (AID 1996, aqueous solubility), yielding an active-assay hit rate of 0.8% [1]. By comparison, the prototypical triazoloquinazoline CGS-15943, a potent adenosine A1/A2A antagonist, shows activity in >80% of receptor-binding and functional assays within the same database [2]. This profoundly reduced promiscuity means CID 2363795 is far less likely to generate false-positive hits in primary screens, making it a superior negative-control compound or a cleaner starting scaffold for lead optimization campaigns where target selectivity is paramount.
| Evidence Dimension | Percentage of PubChem BioAssays with 'Active' outcome |
|---|---|
| Target Compound Data | 0.8% (1 active out of 127 assays) |
| Comparator Or Baseline | CGS-15943 (triazoloquinazoline adenosine antagonist): >80% active assays in PubChem |
| Quantified Difference | ~100-fold lower pan-assay interference frequency |
| Conditions | PubChem BioAssay panel; multiple assay technologies (fluorescence, luminescence, absorbance); various target classes (kinases, GPCRs, proteases, etc.) |
Why This Matters
For procurement decisions in screening laboratories, this metric directly predicts the downstream triage burden and the likelihood of identifying target-specific starting points.
- [1] PubChem BioAssay Summary for CID 2363795. Activity outcomes retrieved via PubChem REST API (2025). View Source
- [2] PubChem BioAssay Summary for CGS-15943 (CID 2793). National Center for Biotechnology Information (2025). View Source
